molecular formula C21H26N4O3 B5587466 7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one

7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one

Cat. No. B5587466
M. Wt: 382.5 g/mol
InChI Key: ZTZKIPJXFOIOIQ-UHFFFAOYSA-N
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Description

This compound is a part of a series of synthetic chemicals designed for various biological and chemical applications. The research available does not directly discuss this specific compound but relates to similar structures which are often studied for their biological activities and chemical properties.

Synthesis Analysis

Synthesis involves complex reactions including Michael addition, cyclization, and condensation steps. Compounds like these are generally synthesized to explore their potential as antibacterial, antihypertensive, or muscarinic agents. For instance, similar structures have been synthesized using methodologies like Ritter reaction and cyclization of oximes with diazo compounds under mild conditions which obviate the need for oxidants (Odagiri et al., 2013), (Shi et al., 2013).

Molecular Structure Analysis

The molecular structure is often elucidated using techniques such as NMR, IR, and mass spectrometry. The structure generally contains multiple rings including diazaspiro and quinazolinone frameworks which contribute to the molecule's unique properties (Fun et al., 2011).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, such as diazotization, cycloaddition, and reactions involving nitrones and diazo compounds. These reactions are crucial for modifying the chemical structure to enhance biological activity or to study mechanism of action (Huang et al., 1996), (Zhou et al., 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are integral to understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

Chemical properties include reactivity with other chemicals, stability under various conditions, and the ability to undergo specific chemical transformations. The compound's reactivity can be explored through its participation in reactions like Ritter reaction and cycloaddition with nitrones, which can yield diverse and structurally complex products (Rozhkova et al., 2013).

Scientific Research Applications

Antibacterial Activity

Novel compounds similar to 7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one have shown potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant bacteria. These compounds demonstrate efficacy in treating respiratory tract infections (Odagiri et al., 2013).

Antimicrobial and Cytotoxic Potential

Some derivatives of this compound have been synthesized with potential antimicrobial and cytotoxic activities. These include compounds targeting hormone-dependent breast carcinoma and colon carcinoma cell lines, showing varying degrees of susceptibility and inhibition (Devi et al., 2013).

Antihypertensive Activity

Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to this compound, have been prepared for screening as antihypertensive agents. These compounds showed promising results in animal models, specifically targeting alpha-adrenergic receptors and demonstrating potential in lowering blood pressure (Caroon et al., 1981).

Anticancer and Antidiabetic Activities

Spirothiazolidines analogs derived from compounds similar to 7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one have shown significant anticancer activities against human breast and liver carcinoma cell lines. Some of these compounds also exhibited promising antidiabetic activities, indicating their therapeutic potential in both cancer and diabetes treatment (Flefel et al., 2019).

properties

IUPAC Name

3-methyl-7-(6-oxo-7-propan-2-yl-2,7-diazaspiro[4.5]decane-2-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-14(2)25-9-4-7-21(20(25)28)8-10-24(12-21)18(26)15-5-6-16-17(11-15)22-13-23(3)19(16)27/h5-6,11,13-14H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZKIPJXFOIOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one

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